2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide
Overview
Description
2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C17H16ClN5O2 and its molecular weight is 357.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.0992525 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Compound Synthesis and Characterization
Research has explored the synthesis of new chemical entities with potential biological activities. For example, studies on the derivatization of quinazolinones and benzodifuranyl derivatives revealed new pathways to synthesize compounds with varied biological activities, potentially including compounds similar to "2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide" (Ozaki et al., 1983; Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Activities
Compounds structurally related to "this compound" have been evaluated for their antimicrobial and anticancer activities. The synthesis of new pyridine derivatives and benzimidazole analogs demonstrates the ongoing search for compounds with enhanced biological activities. These studies show promise for the development of new therapeutic agents with potential antimicrobial and anticancer properties (Patel et al., 2011; Salahuddin et al., 2014).
Molecular and Structural Analysis
The chemical and physical properties of compounds, including those similar to "this compound," have been a subject of study to understand their molecular structure and potential applications. Investigations into the synthesis, characterization, and evaluation of compounds for various biological activities contribute to the broader understanding of their utility in scientific research (Basheer et al., 2006; Sagar et al., 2018).
Properties
IUPAC Name |
2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(tetrazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-25-16-5-3-2-4-12(16)8-9-19-17(24)14-10-13(6-7-15(14)18)23-11-20-21-22-23/h2-7,10-11H,8-9H2,1H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRNZVIGZLQFNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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